Tert-butyl (1-(pyridin-2-yl)piperidin-3-yl)carbamate
Description
Properties
Molecular Formula |
C15H23N3O2 |
|---|---|
Molecular Weight |
277.36 g/mol |
IUPAC Name |
tert-butyl N-(1-pyridin-2-ylpiperidin-3-yl)carbamate |
InChI |
InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)17-12-7-6-10-18(11-12)13-8-4-5-9-16-13/h4-5,8-9,12H,6-7,10-11H2,1-3H3,(H,17,19) |
InChI Key |
VZMZVVCEXKCSCD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCN(C1)C2=CC=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
The synthetic preparation of tert-butyl (1-(pyridin-2-yl)piperidin-3-yl)carbamate involves several steps. While specific literature references are scarce, here’s a general outline:
Piperidine Derivative Synthesis: Start by synthesizing the piperidine derivative, which typically involves cyclization of an appropriate precursor.
Pyridine Substitution: Introduce the pyridine group by reacting the piperidine derivative with a pyridine-containing reagent.
Carbamate Formation: Finally, protect the amino group of the piperidine with a tert-butyl carbamate group.
Industrial Production:
Chemical Reactions Analysis
Tert-butyl (1-(pyridin-2-yl)piperidin-3-yl)carbamate can participate in various chemical reactions:
Oxidation/Reduction: Depending on reaction conditions, it may undergo oxidation or reduction processes.
Substitution Reactions: The piperidine nitrogen and pyridine nitrogen are potential sites for substitution reactions.
Common Reagents: Reagents like acids, bases, and oxidants play a role in its transformations.
Major Products: The specific products formed depend on the reaction conditions and substituents.
Scientific Research Applications
Tert-butyl (1-(pyridin-2-yl)piperidin-3-yl)carbamate is a complex organic compound with a unique structure that includes a tert-butyl group, a piperidine ring, and a pyridine moiety. It has a molecular formula of and a molecular weight of approximately 277.37 g/mol . The compound has a boiling point of around 331.4 °C and a density of about 1.0 g/cm³ at room temperature.
Applications
This compound has applications across various scientific fields. It serves as an intermediate in the synthesis of more complex organic molecules and has potential use as an antimicrobial.
Antimicrobial Activities
This compound has demonstrated efficacy against various Gram-positive bacteria, including strains resistant to methicillin and vancomycin. The compound exhibits selective toxicity towards bacterial cells while showing minimal cytotoxicity to mammalian cells, making it a potential candidate for further pharmacological development. The mechanism of action involves interactions with specific bacterial enzymes and cell membranes, disrupting their function and leading to cell death. These interactions are crucial for understanding its pharmacological profile and optimizing its therapeutic applications.
Manufacturing
A piperidin-3-ylcarbamate compound can be manufactured at a lower cost, thereby being industrially advantageous . A piperidin-3-ylcarbamate compound or a salt thereof having a high optical purity can be obtained . The obtained optically active piperidin-3-ylcarbamate compound is subjected to deprotection to give 3-aminopiperidine having a high optical purity, thus it is industrially advantageous . The starting piperidine-3-ylcarbamate compound may be obtained from the pyridin-3-ylcarbamate compound . Examples of the pyridin-3-ylcarbamate compound include ethyl pyridin-3-ylcarbamate and t-butyl pyridin-3-ylcarbamate . The pyridin-3-ylcarbamate compound can be manufactured typically by a method such as a conversion of the amino group at 3-position of 3-aminopyridine to carbamate by a conventional method or allowing nicotinic acid amide to undergo Hofmann rearrangement in the presence of an alcohol . It is preferable to lead the amino group at 3-position of 3-aminopyridine to carbamate .
Interaction Studies
Interaction studies have indicated that this compound interacts with specific molecular targets such as enzymes or receptors. These interactions modulate their activity, influencing various biochemical pathways. Understanding these mechanisms is essential for optimizing its pharmacological profile and exploring its therapeutic potential.
Mechanism of Action
The exact mechanism of action remains an area of ongoing research. It likely interacts with specific molecular targets or pathways, affecting cellular processes.
Comparison with Similar Compounds
Substituent Variations on the Pyridine Ring
- Chloro and Trifluoromethyl Substituents: Tert-butyl [1-{3-chloro-5-(trifluoromethyl)pyridin-2-yl}piperidin-3-yl]carbamate (61a, ) introduces electron-withdrawing groups (Cl, CF₃) on the pyridine ring. The compound was synthesized with 99% yield using DMF and K₂CO₃, demonstrating high efficiency .
- Bromo Substituent :
Tert-butyl (1-(5-bromopyridin-2-yl)pyrrolidin-3-yl)carbamate () replaces piperidine with pyrrolidine (5-membered ring), reducing basicity. The bromo group enables cross-coupling reactions (e.g., Suzuki), broadening synthetic utility .
Heterocyclic Core Modifications
- Pyrimidine-Based Analog: Tert-butyl (1-(6-(cyclopropylamino)pyrimidin-4-yl)piperidin-3-yl)carbamate () substitutes pyridine with pyrimidine, introducing two nitrogen atoms. The molecular weight (333.43 g/mol) is lower than the target compound, affecting pharmacokinetics .
- Quinoxaline Derivative: Tert-butyl (1-(6-nitroquinoxalin-2-yl)piperidin-3-yl)carbamate () incorporates a bicyclic quinoxaline group, increasing molecular weight (373.42 g/mol) and steric bulk. The nitro group enhances reactivity for further reduction or substitution .
Carbamate Group Modifications
- Methyl-Substituted Carbamate :
Tert-butyl methyl(1-(pyridin-2-yl)piperidin-3-yl)carbamate () adds a methyl group to the carbamate nitrogen, altering solubility and metabolic stability. This derivative may exhibit improved membrane permeability . - This modification could confer reactivity in covalent inhibitor design .
Spectroscopic Data
- ¹H/¹³C NMR : reports δ 8.33 (s, 1H, pyridine-H) and δ 160.52 (C=O), consistent with carbamate and pyridine motifs. Similar compounds (e.g., ) show distinct shifts due to heterocyclic variations .
- MS Data : ESI-MS for 61a confirmed [M+H]⁺ at m/z 380.1, while pyrimidine analogs () exhibit [M+H]⁺ at m/z 333.43 .
Biological Activity
Tert-butyl (1-(pyridin-2-yl)piperidin-3-yl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C15H23N3O2
- CAS Number : 71632002
- Molecular Weight : 277.37 g/mol
The compound features a tert-butyl group linked to a piperidine ring substituted with a pyridine moiety, which is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act as an inhibitor of specific enzymes and receptors involved in inflammatory processes and neuropharmacological pathways.
Key Mechanisms:
Antimicrobial Activity
This compound has shown promising antimicrobial properties against various pathogens. In vitro studies have demonstrated its efficacy against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents .
Cytotoxicity Studies
Cytotoxicity assays conducted on mammalian cell lines indicate that the compound exhibits selective toxicity towards bacterial cells while sparing human cells. For instance, it showed minimal hemolytic activity against human red blood cells, highlighting its therapeutic potential with reduced side effects .
Case Studies
- Inflammation Models : In a study evaluating the effects of various piperidine derivatives on inflammation, this compound demonstrated significant inhibition of inflammatory markers in LPS-stimulated THP-1 cells. The results indicated a dose-dependent reduction in IL-1β secretion, supporting its potential as an anti-inflammatory agent .
- Antimicrobial Screening : A series of compounds including this compound were screened against multidrug-resistant bacterial strains. The compound exhibited notable activity with minimum inhibitory concentrations (MICs) comparable to existing antibiotics, indicating its potential for further development as an antimicrobial agent .
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
